molecular formula C12H10N2O2S B348526 7,9-Dimethylpyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol CAS No. 290299-83-1

7,9-Dimethylpyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol

Cat. No. B348526
CAS RN: 290299-83-1
M. Wt: 246.29g/mol
InChI Key: XAGRKPWOKCOLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a chemical compound . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .


Synthesis Analysis

A series of 7,9-dimethyl-8-substituted pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been synthesized starting from 3-substituted pentan-2,4-dione in three steps . Methods for the preparation of new condensed derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile were developed .


Molecular Structure Analysis

The molecular structure of 7,9-Dimethylpyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is complex. It has a molecular formula of C18H10N2O2S3 .


Chemical Reactions Analysis

Substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 632.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C .

Scientific Research Applications

Neurotropic Activity

This compound has been studied for its neurotropic activity . In particular, it has been found to have an anticonvulsant effect of antagonism with corazole . Four selected compounds had anxiolytic and behavior activating effects . This suggests potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders.

Molecular Docking

Molecular docking of the synthesized compounds was performed to predict their interaction with the GABA A receptor . Five compounds were identified, the complexation of which with the GABA A receptor occurs in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This indicates the inhibitory effect of the compounds on the target, suggesting potential applications in the development of drugs that modulate the activity of the GABA A receptor.

Antitumor Activity

While there is no direct evidence of antitumor activity for this specific compound, it is worth noting that drugs developed based on condensed heterocyclic systems containing pyrimidine ring with antitumor activity have found wide application in medical practice . This suggests potential applications in the development of antitumor drugs.

Antimicrobial Activity

Similarly, while there is no direct evidence of antimicrobial activity for this specific compound, it is worth noting that drugs developed based on condensed heterocyclic systems containing pyrimidine ring with antimicrobial activity have found wide application in medical practice . This suggests potential applications in the development of antimicrobial drugs.

Anti-inflammatory Activity

Again, while there is no direct evidence of anti-inflammatory activity for this specific compound, it is worth noting that drugs developed based on condensed heterocyclic systems containing pyrimidine ring with anti-inflammatory activity have found wide application in medical practice . This suggests potential applications in the development of anti-inflammatory drugs.

Synthesis of New Compounds

The structure of this compound suggests potential applications in the synthesis of new compounds . Methods for the preparation of new condensed derivatives of pyrido [3’,2’:4,5]thieno [3,2- d ]pyrimidines based on 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile were developed . This suggests potential applications in the development of new drugs and other chemical compounds.

properties

IUPAC Name

6-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-5-3-6(2)13-12-9(5)10-11(17-12)7(15)4-8(16)14-10/h3-4H,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGRKPWOKCOLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=CC(=O)N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.